molecular formula C18H21NO B11027839 Propionamide, N,N-dibenzyl-2-methyl- CAS No. 6284-09-9

Propionamide, N,N-dibenzyl-2-methyl-

Cat. No.: B11027839
CAS No.: 6284-09-9
M. Wt: 267.4 g/mol
InChI Key: SEXRCGYUTZHHOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propionamide, N,N-dibenzyl-2-methyl- is an organic compound with a complex structure characterized by the presence of a propionamide backbone substituted with two benzyl groups and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propionamide, N,N-dibenzyl-2-methyl- typically involves the reaction of 2-methylpropionyl chloride with dibenzylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2-methylpropionyl chloride+dibenzylaminePropionamide, N,N-dibenzyl-2-methyl-+HCl\text{2-methylpropionyl chloride} + \text{dibenzylamine} \rightarrow \text{Propionamide, N,N-dibenzyl-2-methyl-} + \text{HCl} 2-methylpropionyl chloride+dibenzylamine→Propionamide, N,N-dibenzyl-2-methyl-+HCl

The reaction is usually conducted in an inert solvent like dichloromethane at low temperatures to control the reaction rate and improve yield.

Industrial Production Methods

On an industrial scale, the production of Propionamide, N,N-dibenzyl-2-methyl- may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

Propionamide, N,N-dibenzyl-2-methyl- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: Nucleophilic substitution reactions can replace the benzyl groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium hydride (NaH) or organolithium reagents can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or amides.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted amides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, Propionamide, N,N-dibenzyl-2-methyl- is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating biochemical processes.

Medicine

Propionamide, N,N-dibenzyl-2-methyl- has potential applications in medicinal chemistry, particularly in the design of new drugs. Its ability to interact with biological targets can be harnessed to develop therapeutic agents.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism by which Propionamide, N,N-dibenzyl-2-methyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The benzyl groups and the methyl group play a crucial role in binding to these targets, influencing the compound’s activity and specificity. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of receptor activity, and alteration of cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    Propionamide, N-methyl-: Lacks the benzyl groups, resulting in different chemical properties and reactivity.

    Propionamide, N,N-dimethyl-: Contains two methyl groups instead of benzyl groups, leading to variations in its applications and interactions.

    Propionamide, N-benzyl-: Contains only one benzyl group, affecting its stability and reactivity compared to N,N-dibenzyl-2-methyl-.

Uniqueness

Propionamide, N,N-dibenzyl-2-methyl- is unique due to the presence of two benzyl groups and a methyl group, which confer distinct chemical properties and reactivity. These structural features make it a versatile compound with a wide range of applications in different fields.

Properties

CAS No.

6284-09-9

Molecular Formula

C18H21NO

Molecular Weight

267.4 g/mol

IUPAC Name

N,N-dibenzyl-2-methylpropanamide

InChI

InChI=1S/C18H21NO/c1-15(2)18(20)19(13-16-9-5-3-6-10-16)14-17-11-7-4-8-12-17/h3-12,15H,13-14H2,1-2H3

InChI Key

SEXRCGYUTZHHOX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)N(CC1=CC=CC=C1)CC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.